4-Piperazin-1-yl-N-propyl-benzamide
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Overview
Description
4-Piperazin-1-yl-N-propyl-benzamide is a compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by the presence of a piperazine ring, a benzamide moiety, and a propyl chain, which collectively contribute to its unique chemical properties and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Piperazin-1-yl-N-propyl-benzamide typically involves the reaction of piperazine with a benzoyl chloride derivative in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride. The propyl chain is introduced through a subsequent alkylation reaction using a suitable alkyl halide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 4-Piperazin-1-yl-N-propyl-benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzamide moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Piperazin-1-yl-N-propyl-benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to dopamine receptors, affecting neurotransmitter release and signaling in the brain.
Comparison with Similar Compounds
4-Piperazin-1-yl-N-propyl-benzamide can be compared with other piperazine derivatives, such as:
- 4-(1-Piperazinyl)aniline
- N-(4-Methyl-3-(4-(pyridin-3-yl)piperazin-1-yl)propyl)-3-nitrobenzamide
Uniqueness: The unique combination of the piperazine ring, benzamide moiety, and propyl chain in this compound contributes to its distinct chemical properties and potential therapeutic applications. This compound’s ability to interact with specific molecular targets sets it apart from other similar compounds.
Biological Activity
4-Piperazin-1-yl-N-propyl-benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of neurology and antimicrobial research. This article provides a detailed overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₂₁N₃O, with a molecular weight of approximately 247.34 g/mol. The compound features a piperazine ring connected to a benzamide moiety, which is essential for its biological activity.
The biological activity of this compound primarily stems from its interaction with neurotransmitter systems, particularly dopamine receptors. Research indicates that it may function as either an agonist or antagonist at these receptors, influencing various biochemical pathways relevant to neurological functions.
Key Mechanisms:
- Dopamine Receptor Modulation : The compound's affinity for dopamine receptors can affect neurotransmitter release and signaling in the brain, potentially offering therapeutic effects in treating neurological disorders.
- Antimicrobial Activity : It has shown promise as an antimicrobial agent, exhibiting efficacy against certain bacterial strains.
Biological Activity Overview
The following table summarizes the biological activities associated with this compound:
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound, highlighting its therapeutic potential:
- Neurological Research : A study evaluated the compound's binding affinity to dopamine receptors using quantitative autoradiography techniques. Results indicated significant interaction with D2 and D3 receptor subtypes, suggesting its potential as a therapeutic agent for conditions like schizophrenia and Parkinson's disease.
- Antimicrobial Studies : Another research effort demonstrated that this compound exhibited antimicrobial properties superior to standard antibiotics at similar concentrations (10 μg/mL), indicating its potential role in treating resistant bacterial infections .
- Anti-inflammatory Properties : In vitro studies showed that this compound could inhibit TNF-α and IL-6 production by up to 87% at concentrations around 10 μM, positioning it as a candidate for further exploration in inflammatory diseases .
Synthesis Methods
The synthesis of this compound typically involves several chemical reactions:
- Starting Materials : The synthesis begins with commercially available piperazine and propylbenzoyl chloride.
- Reactions :
- The piperazine is reacted with propylbenzoyl chloride under anhydrous conditions to form the desired amide.
- Purification often involves recrystallization or chromatography techniques to ensure high purity.
Properties
Molecular Formula |
C14H21N3O |
---|---|
Molecular Weight |
247.34 g/mol |
IUPAC Name |
4-piperazin-1-yl-N-propylbenzamide |
InChI |
InChI=1S/C14H21N3O/c1-2-7-16-14(18)12-3-5-13(6-4-12)17-10-8-15-9-11-17/h3-6,15H,2,7-11H2,1H3,(H,16,18) |
InChI Key |
FEXHNOYMZDGDAR-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=CC=C(C=C1)N2CCNCC2 |
Origin of Product |
United States |
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